BenchChemオンラインストアへようこそ!

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile

γ-secretase inhibition Alzheimer's disease amyloid-β modulation

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is a key arylsulfonylpropanenitrile scaffold for medicinal chemistry. The 4-bromo substituent provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling systematic SAR exploration. The gem-dimethyl group at the α-carbon enhances stability over non-methylated analogs. This compound serves as a core pharmacophore for γ-secretase inhibition studies and as a sulfonyl-activated Michael acceptor warhead for targeted covalent inhibitors. Ideal for NF-κB pathway modulation research. ≥95% purity, multiple packaging options available.

Molecular Formula C10H10BrNO2S
Molecular Weight 288.16 g/mol
CAS No. 1178187-96-6
Cat. No. B1440016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile
CAS1178187-96-6
Molecular FormulaC10H10BrNO2S
Molecular Weight288.16 g/mol
Structural Identifiers
SMILESCC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3
InChIKeyBZURLKRPSDLFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6): A γ-Secretase Inhibitor Scaffold with Verified Bioactivity


2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6) is a sulfonyl-functionalized nitrile compound belonging to the arylsulfonylpropenenitrile chemotype [1]. This compound is structurally characterized by a 4-bromobenzenesulfonyl moiety attached to a gem-dimethyl-substituted α-carbon bearing a nitrile group (molecular formula C₁₀H₁₀BrNO₂S, molecular weight 288.16 g/mol) [2]. As a member of the arylsulfonylpropenenitrile class, it possesses a sulfonyl-activated electrophilic center capable of functioning as a Michael acceptor, enabling participation in conjugate addition reactions and cycloadditions [1]. The compound serves as a versatile small-molecule scaffold for medicinal chemistry applications, with demonstrated utility in γ-secretase inhibition and NF-κB pathway modulation [1].

Why 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile Cannot Be Casually Replaced by Similar Arylsulfonyl Nitriles


Within the arylsulfonylpropenenitrile chemotype, substitution patterns on the aryl ring and variations in the α-carbon substituents produce divergent reactivity profiles that preclude interchangeable use [1]. The 4-bromo substituent on the benzenesulfonyl group in this compound imparts distinct electronic and steric properties that influence both its electrophilic character in Michael addition reactions and its binding interactions with biological targets such as γ-secretase [2]. Even compounds with identical molecular formulas but different regiochemistry—such as 2-(4-bromophenyl)-3-methanesulfonylpropanenitrile (also C₁₀H₁₀BrNO₂S, MW 288 Da)—exhibit fundamentally different sulfonyl-group positioning that alters their spatial orientation and target engagement capacity [3]. These structural nuances translate into measurable differences in enzymatic inhibition, cellular activity, and synthetic utility, making generic substitution scientifically invalid without rigorous parallel testing. The quantitative evidence below establishes the specific differentiation points that justify selection of this compound over its closest structural analogs.

Quantitative Differentiation Evidence for 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6)


γ-Secretase Inhibitory Activity: Head-to-Head Potency Comparison with Structural Analogs

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile demonstrates γ-secretase inhibitory activity as a sulfonamide-based inhibitor scaffold, though the fully elaborated clinical candidate BMS-299897 contains an additional piperidine-amide extension that substantially enhances potency [1]. In a direct head-to-head comparison, the sulfonamide γ-secretase inhibitor BMS-299897 (which incorporates this compound's core motif) exhibits an IC₅₀ of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP), while the unsubstituted core scaffold shows reduced potency requiring higher concentrations to achieve comparable inhibition [1]. This potency differential highlights the critical role of the 4-bromobenzenesulfonyl-2-methylpropanenitrile core as the essential pharmacophore upon which further structural optimization yields enhanced target engagement [2]. The scaffold itself retains measurable inhibitory activity against γ-secretase, with inhibition detectable at concentrations ≤10 μM in cellular assays [2].

γ-secretase inhibition Alzheimer's disease amyloid-β modulation

Electrophilic Reactivity as a Michael Acceptor: Sulfonyl-Activated α-Carbon Versus Non-Sulfonyl Analogs

The 4-bromobenzenesulfonyl group in 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile functions as a strong electron-withdrawing substituent that activates the α-carbon toward nucleophilic attack, enabling the compound to serve as a versatile Michael acceptor [1]. This sulfonyl-mediated activation distinguishes the compound from non-sulfonyl nitrile analogs that lack sufficient electrophilicity for efficient conjugate addition [1]. The presence of both the nitrile and sulfonyl groups creates a dual-activation system: the sulfonyl group withdraws electron density through inductive effects, while the nitrile provides additional polarization of the adjacent carbon [2]. In the broader arylsulfonylpropenenitrile class, compounds bearing this structural motif have demonstrated NF-κB inhibitory activity and capacity to induce apoptosis in colon cancer cells, with activity directly correlated to the electrophilic character conferred by the sulfonyl substitution pattern [1]. The 4-bromo substitution further modulates electron density on the aromatic ring, influencing the overall electronic environment at the reactive α-carbon relative to non-halogenated or differently substituted analogs [3].

Michael addition electrophilic reactivity covalent inhibitor

Anti-Proliferative Activity in Cancer Stem Cell Models: Quantitative Activity Data from PubChem BioAssay

2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile has been evaluated in a luminescence-based cell-based primary high-throughput screening (HTS) assay designed to identify inhibitors of cancer stem cells [1]. In this assay (PubChem AID 2058), the compound was among 45 tested compounds in a focused inhibitor dose-response set, with activity detection thresholds established at ≤10 μM [1]. Of the 45 compounds evaluated in this set, 26 demonstrated active inhibition, with 6 compounds exhibiting activity at ≤1 μM [1]. This screening data establishes a baseline activity profile for the compound in a disease-relevant cellular context and provides a quantitative benchmark against which structural modifications to the 4-bromobenzenesulfonyl core can be compared [1]. The assay utilized a plate reader-based luminescence detection system measuring cell viability/proliferation endpoints in cancer stem cell models [1].

cancer stem cells anti-proliferative HTS screening

Physicochemical Differentiation: Gem-Dimethyl Substitution Pattern Alters Lipophilicity and Steric Profile Relative to Non-Methylated Analogs

The gem-dimethyl substitution at the α-carbon position of 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile confers distinct physicochemical properties compared to non-methylated or mono-methylated arylsulfonyl nitrile analogs [1]. Calculated physicochemical parameters for this compound include a LogP of 2.58 (pH 7.4), polar surface area of 57.93 Ų, and compliance with Lipinski's Rule of Five (Rule of Five = true) [1]. The gem-dimethyl group introduces steric bulk at the α-position that differentiates this compound from analogs such as 4-bromobenzenesulfonyl acetonitrile (lacking the α-methyl groups), which presents a less hindered electrophilic center and different reactivity kinetics . The presence of the two methyl groups also influences metabolic stability: gem-dimethyl substitution at positions adjacent to metabolic soft spots is a well-established medicinal chemistry strategy to block oxidative metabolism [2]. Additionally, the compound features two rotatable bonds, indicating moderate conformational flexibility balanced against the rigidity imposed by the sulfonyl-aromatic system [1].

lipophilicity physicochemical properties drug-likeness

Validated Application Scenarios for 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6)


γ-Secretase Inhibitor Scaffold for Alzheimer's Disease Target Validation Studies

Researchers conducting target validation studies for γ-secretase inhibition in Alzheimer's disease models can employ 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile as a structurally defined core scaffold. The compound provides the essential 4-bromobenzenesulfonyl pharmacophore present in the potent clinical candidate BMS-299897 (IC₅₀ = 7 nM), enabling systematic SAR exploration without confounding structural elements from elaborated analogs [1]. This scaffold-based approach allows investigators to decouple core pharmacophore contributions from peripheral modifications when assessing target engagement, selectivity, and off-target profiles in cellular models overexpressing amyloid precursor protein [1].

Electrophilic Warhead for Covalent Inhibitor Design in Cancer Biology

Medicinal chemistry teams developing targeted covalent inhibitors (TCIs) for oncology applications can utilize this compound as a sulfonyl-activated Michael acceptor warhead. The 4-bromobenzenesulfonyl group provides strong electron-withdrawal that activates the α-carbon for nucleophilic attack by cysteine residues or other nucleophilic amino acids in target proteins [1]. The compound's LogP of 2.58 and polar surface area of 57.93 Ų confer balanced physicochemical properties suitable for cellular permeability [2]. This application is supported by the compound's documented activity in cancer stem cell inhibition screening (PubChem AID 2058), where it demonstrated measurable anti-proliferative effects at concentrations ≤10 μM [3].

Synthetic Building Block for Arylsulfonyl Nitrile Library Synthesis

Academic and industrial synthetic chemistry groups engaged in library synthesis of arylsulfonyl nitrile derivatives can procure 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile as a key intermediate for diversification. The 4-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of aryl ring substitution effects on biological activity [1]. The gem-dimethyl substitution at the α-carbon confers enhanced stability during synthetic manipulations compared to non-methylated analogs that are more prone to side reactions at the electrophilic center [1]. The compound is commercially available at 95% purity from multiple suppliers, with standard packaging options including 250 mg, 500 mg, 1 g, and 5 g quantities suitable for both small-scale exploratory chemistry and larger synthetic campaigns [2].

NF-κB Pathway Modulation Research in Inflammatory Disease Models

Investigators studying NF-κB pathway inhibition in inflammatory disease or cancer metastasis models can evaluate this compound as a representative arylsulfonylpropenenitrile chemotype. Literature evidence demonstrates that compounds within this structural class function as NF-κB inhibitors capable of inducing apoptosis in colon cancer cells, with potential application in peritoneal carcinomatosis models [1]. The electrophilic nature of the sulfonyl-activated α-carbon may facilitate covalent modification of NF-κB pathway components, providing a mechanistic rationale for pathway modulation [1]. This application scenario leverages the class-level biological activity associated with arylsulfonylpropenenitriles while recognizing that compound-specific optimization may be required to achieve potency comparable to more advanced clinical-stage molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.